molecular formula C16H17N3O6S B3649540 2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide

Cat. No.: B3649540
M. Wt: 379.4 g/mol
InChI Key: FDZSAZFFLNZWQN-UHFFFAOYSA-N
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Description

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide likely involves multiple steps, including the formation of intermediate compounds. A possible synthetic route could involve:

    Nitration: Introduction of the nitro group to an aromatic ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Sulfonylation: Introduction of the methylsulfonyl group.

    Amidation: Formation of the acetamide group.

Each step would require specific reagents and conditions, such as acids for nitration, methanol for methoxylation, sulfonyl chlorides for sulfonylation, and acetic anhydride for amidation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide could have applications in:

    Medicinal Chemistry: Potential as a pharmaceutical intermediate or active compound.

    Materials Science: Use in the synthesis of polymers or advanced materials.

    Industrial Chemistry: Application as a catalyst or reagent in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other acetamide derivatives with different substituents. The uniqueness of 2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide could lie in its specific combination of functional groups, which might confer unique chemical properties or biological activities.

List of Similar Compounds

  • 2-(4-methoxyanilino)-N-(3-nitrophenyl)acetamide
  • 2-(4-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
  • 2-(4-methoxy-N-methylsulfonylanilino)-N-phenylacetamide

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-25-15-8-6-13(7-9-15)18(26(2,23)24)11-16(20)17-12-4-3-5-14(10-12)19(21)22/h3-10H,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZSAZFFLNZWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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